molecular formula C11H10N2O2 B1487080 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol CAS No. 1412953-09-3

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

Cat. No. B1487080
M. Wt: 202.21 g/mol
InChI Key: LCFHDCMDYLCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol, also known as 2CPFP, is a heterocyclic organic compound with a molecular formula of C9H9N3O. It is a colorless solid with a melting point of about 190°C. 2CPFP has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including various pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    Research has been conducted on synthesizing heterocyclic compounds using arylmethylidene derivatives of furan-2(3H)-ones as building blocks. These compounds are crucial for creating various heterocyclic structures, including pyrimidine and pyridazine, which have potential biological activities. The synthesis processes have been optimized to develop new compounds with pyridine and pyridazine fragments, demonstrating plant-growth regulatory activity in some cases (Aniskova, Grinev, & Yegorova, 2017).

  • Quantum Chemical Characterization

    Studies have also delved into the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds. This research is vital for understanding the molecular interactions that could influence the biological activity of these compounds (Traoré, Bamba, Ziao, Affi, & Koné, 2017).

Biological Applications

  • Antinociceptive and Anti-inflammatory Properties

    Compounds derived from the pyrimidine series have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research highlights the potential therapeutic uses of these compounds in treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

  • Antimicrobial and Antiviral Activities

    New derivatives have been synthesized and assessed for their antimicrobial and antiviral activities, indicating the potential of these compounds in developing new treatments for infectious diseases. Some of these compounds have shown pronounced antimicrobial properties, suggesting their usefulness in combating harmful pathogens (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).

  • Antitumor Activity

    The antitumor activities of certain pyrimidine derivatives have been explored, with some compounds demonstrating significant effects against various cancer cell lines. This research opens avenues for the development of new anticancer therapies based on these molecular frameworks (Robins, Nowak, Rajwanshi, Miranda, Cannon, Peterson, Andrei, Snoeck, De Clercq, & Balzarini, 2007).

properties

IUPAC Name

2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHDCMDYLCGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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